Cas no 1226438-83-0 (2-{[1-(4-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}-N-methylacetamide)
![2-{[1-(4-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}-N-methylacetamide structure](https://www.kuujia.com/scimg/cas/1226438-83-0x500.png)
2-{[1-(4-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}-N-methylacetamide Chemical and Physical Properties
Names and Identifiers
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- 2-[1-(4-chlorophenyl)-5-(4-methoxyphenyl)imidazol-2-yl]sulfanyl-N-methylacetamide
- 2-{[1-(4-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}-N-methylacetamide
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- Inchi: 1S/C19H18ClN3O2S/c1-21-18(24)12-26-19-22-11-17(13-3-9-16(25-2)10-4-13)23(19)15-7-5-14(20)6-8-15/h3-11H,12H2,1-2H3,(H,21,24)
- InChI Key: ZGBLJWDUWJAVCH-UHFFFAOYSA-N
- SMILES: C(NC)(=O)CSC1N(C2=CC=C(Cl)C=C2)C(C2=CC=C(OC)C=C2)=CN=1
2-{[1-(4-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}-N-methylacetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2964-3229-5mg |
2-{[1-(4-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}-N-methylacetamide |
1226438-83-0 | 90%+ | 5mg |
$69.0 | 2023-04-28 | |
Life Chemicals | F2964-3229-25mg |
2-{[1-(4-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}-N-methylacetamide |
1226438-83-0 | 90%+ | 25mg |
$109.0 | 2023-04-28 | |
Life Chemicals | F2964-3229-50mg |
2-{[1-(4-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}-N-methylacetamide |
1226438-83-0 | 90%+ | 50mg |
$160.0 | 2023-04-28 | |
Life Chemicals | F2964-3229-1mg |
2-{[1-(4-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}-N-methylacetamide |
1226438-83-0 | 90%+ | 1mg |
$54.0 | 2023-04-28 | |
Life Chemicals | F2964-3229-5μmol |
2-{[1-(4-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}-N-methylacetamide |
1226438-83-0 | 90%+ | 5μl |
$63.0 | 2023-04-28 | |
Life Chemicals | F2964-3229-20mg |
2-{[1-(4-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}-N-methylacetamide |
1226438-83-0 | 90%+ | 20mg |
$99.0 | 2023-04-28 | |
Life Chemicals | F2964-3229-30mg |
2-{[1-(4-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}-N-methylacetamide |
1226438-83-0 | 90%+ | 30mg |
$119.0 | 2023-04-28 | |
Life Chemicals | F2964-3229-40mg |
2-{[1-(4-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}-N-methylacetamide |
1226438-83-0 | 90%+ | 40mg |
$140.0 | 2023-04-28 | |
Life Chemicals | F2964-3229-20μmol |
2-{[1-(4-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}-N-methylacetamide |
1226438-83-0 | 90%+ | 20μl |
$79.0 | 2023-04-28 | |
Life Chemicals | F2964-3229-2μmol |
2-{[1-(4-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}-N-methylacetamide |
1226438-83-0 | 90%+ | 2μl |
$57.0 | 2023-04-28 |
2-{[1-(4-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}-N-methylacetamide Related Literature
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Alexandra M. J. Rost,Andrea Scherbaum,Wolfgang A. Herrmann New J. Chem., 2006,30, 1599-1605
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Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503
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Mei Zhou RSC Adv., 2016,6, 113322-113326
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Gudrun Scholz,Carsten Prinz,Erhard Kemnitz Dalton Trans., 2019,48, 6513-6521
Additional information on 2-{[1-(4-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}-N-methylacetamide
Chemical Compound CAS No. 1226438-83-0: 2-{[1-(4-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}-N-methylacetamide
The compound CAS No. 1226438-83-0, also known as 2-{[1-(4-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}-N-methylacetamide, is a complex organic molecule with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of imidazole derivatives, which are widely studied for their diverse biological activities and synthetic versatility.
The molecular structure of this compound is characterized by a central imidazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. The imidazole ring is substituted at position 1 with a 4-chlorophenyl group and at position 5 with a 4-methoxyphenyl group. These substituents contribute to the compound's electronic properties and play a crucial role in determining its reactivity and biological activity.
At position 2 of the imidazole ring, there is a sulfanyl group (-S-) attached to an acetamide moiety. The acetamide group itself is further substituted with a methyl group at the nitrogen atom, forming an N-methylacetamide functionality. This substitution pattern enhances the compound's stability and solubility, making it suitable for various chemical reactions and biological assays.
Recent studies have highlighted the potential of this compound in the field of medicinal chemistry. Researchers have explored its ability to act as a precursor in the synthesis of bioactive molecules, particularly those with anti-inflammatory and anticancer properties. The presence of electron-withdrawing groups like chlorine and methoxy on the aromatic rings enhances the compound's ability to participate in conjugation, which is essential for many biological interactions.
In terms of synthesis, this compound can be prepared through a multi-step process involving nucleophilic substitution, condensation reactions, and oxidation steps. The synthesis typically begins with the preparation of the imidazole core, followed by the introduction of the aromatic substituents and the sulfanyl-acetamide group. Optimization of reaction conditions, such as temperature and solvent choice, is critical to ensure high yields and purity.
The compound's stability under various conditions has also been investigated. Studies have shown that it exhibits good thermal stability and resistance to hydrolysis under mild conditions, making it suitable for long-term storage and use in diverse chemical environments. However, exposure to strong oxidizing agents or extreme pH conditions may lead to decomposition.
From an analytical standpoint, this compound can be characterized using advanced spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy. These techniques provide detailed insights into the molecular structure, purity, and functional group composition of the compound.
In conclusion, CAS No. 1226438-83-0 represents a valuable addition to the library of imidazole derivatives with promising applications in drug discovery and chemical synthesis. Its unique structure, combined with its favorable physicochemical properties, positions it as a key molecule for further research and development in various scientific disciplines.
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